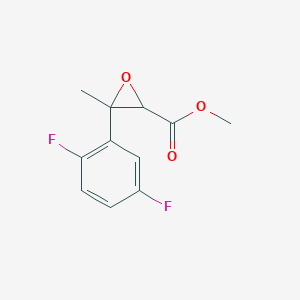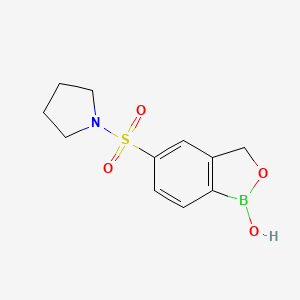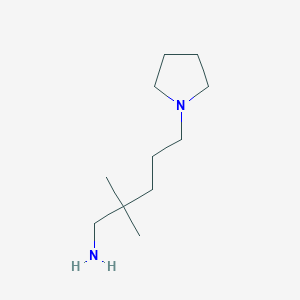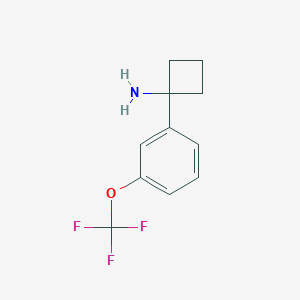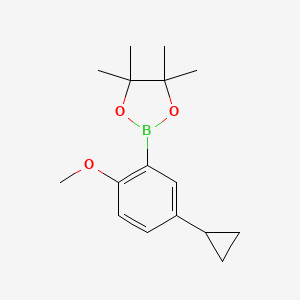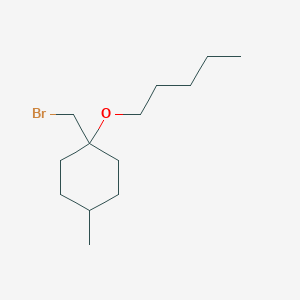
1-(Bromomethyl)-4-methyl-1-(pentyloxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4-methyl-1-(pentyloxy)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group, a methyl group, and a pentyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-methyl-1-(pentyloxy)cyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methyl-1-(pentyloxy)cyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like distillation or chromatography may also be employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-4-methyl-1-(pentyloxy)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (S_N2) with nucleophiles such as alkoxides, amines, or thiols, leading to the formation of new carbon-heteroatom bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions (E2) to form alkenes. This typically involves the removal of a hydrogen atom and the bromine atom, resulting in the formation of a double bond.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common compared to substitution and elimination.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, potassium thiolates, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used in solvents like ethanol or tert-butanol.
Major Products
Substitution: Products depend on the nucleophile used, resulting in compounds like ethers, amines, or thioethers.
Elimination: The major product is typically an alkene formed by the removal of the bromine and a hydrogen atom from adjacent carbon atoms.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-4-methyl-1-(pentyloxy)cyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the design of new drugs or therapeutic agents.
Chemical Biology: The compound can be used as a probe or a building block in the study of biological systems and molecular interactions.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-4-methyl-1-(pentyloxy)cyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromine atom.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylmethyl Bromide: Similar in structure but lacks the pentyloxy and methyl groups.
Bromocyclohexane: Contains a bromine atom directly attached to the cyclohexane ring without additional substituents.
4-Methylcyclohexyl Bromide: Similar but lacks the pentyloxy group.
Uniqueness
1-(Bromomethyl)-4-methyl-1-(pentyloxy)cyclohexane is unique due to the presence of both a pentyloxy group and a bromomethyl group on the cyclohexane ring
Eigenschaften
Molekularformel |
C13H25BrO |
|---|---|
Molekulargewicht |
277.24 g/mol |
IUPAC-Name |
1-(bromomethyl)-4-methyl-1-pentoxycyclohexane |
InChI |
InChI=1S/C13H25BrO/c1-3-4-5-10-15-13(11-14)8-6-12(2)7-9-13/h12H,3-11H2,1-2H3 |
InChI-Schlüssel |
NSEZUXWXXXZHLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1(CCC(CC1)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine](/img/structure/B15311824.png)
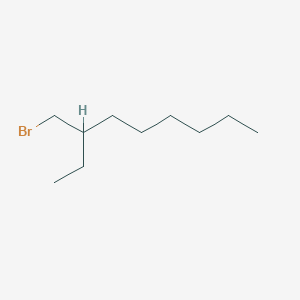
![Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15311844.png)
![[2-(Aminomethyl)but-3-yn-1-yl]cyclopentanehydrochloride](/img/structure/B15311848.png)
![2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B15311852.png)
